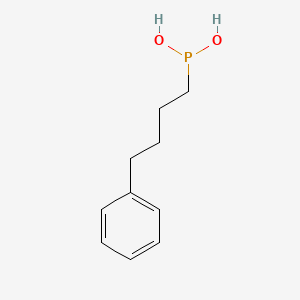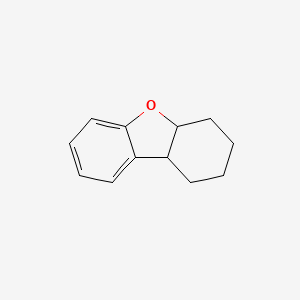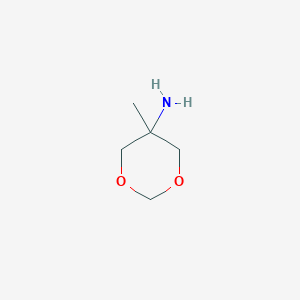![molecular formula C15H12F3NO2 B8701387 Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B8701387.png)
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- is an organic compound with the molecular formula C15H12F3NO2. It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a methyl group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- can be achieved through several synthetic routes. One common method involves the reaction of 2-amino benzoic acid with 2-methyl-3-(trifluoromethyl)aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
3-(Trifluoromethyl)benzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions
Uniqueness
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H12F3NO2 |
|---|---|
Poids moléculaire |
295.26 g/mol |
Nom IUPAC |
2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H12F3NO2/c1-9-11(15(16,17)18)6-4-8-12(9)19-13-7-3-2-5-10(13)14(20)21/h2-8,19H,1H3,(H,20,21) |
Clé InChI |
YRBRYHACQBMPLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Nitrobenzoyl)oxy]hexyl 4-nitrobenzoate](/img/structure/B8701304.png)


![7-(6-Methyl-pyridin-2-yl)-imidazo[1,2-a]pyridine](/img/structure/B8701322.png)





![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethan-1-ol](/img/structure/B8701359.png)
![2-[(Dipropylamino)methyl]phenol](/img/structure/B8701363.png)

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B8701391.png)

